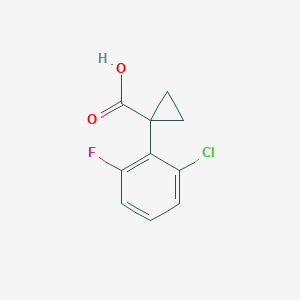
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride (CPCP-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as propylcyclopropanes, which are cyclic compounds containing a single ring of three carbon atoms and one nitrogen atom. CPCP-HCl is an important compound in the field of medicinal chemistry, as it has been used in the synthesis of a variety of pharmaceuticals, including the anticonvulsant drug lamotrigine. CPCP-HCl has also been used as a tool in the study of the biological effects of various compounds, including the effects of drugs on the central nervous system.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is thought to bind to the serotonin transporter and prevent it from reuptake serotonin, which leads to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to increase serotonin levels in the brain, which can lead to an increase in serotonin-dependent behaviors, such as increased pleasure-seeking behaviors. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has also been shown to increase levels of the neurotransmitter dopamine, which can lead to increased alertness and motivation. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to increase levels of the neurotransmitter norepinephrine, which can lead to increased arousal and alertness.
実験室実験の利点と制限
The use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in lab experiments has a number of advantages. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a relatively simple compound to synthesize and is readily available. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the central nervous system.
However, there are some limitations to the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in lab experiments. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a relatively potent compound, and care must be taken to ensure that it is used safely.
将来の方向性
For the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in scientific research include further studies into its mechanism of action and potential side effects. In addition, further research into the effects of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride on the serotonin transporter could provide insight into the development of new pharmaceuticals. Other potential future directions include the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in the study of the effects of drugs on the dopamine and norepinephrine transporters, as well as the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in the study of the effects of various compounds on the central nervous system.
合成法
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride can be synthesized in a two-step process. First, 4-chlorophenyl-2-propylcyclopropan-1-amine is synthesized from 4-chlorophenyl-2-propylcyclopropane and ammonia in the presence of a base. This reaction is followed by the addition of hydrochloric acid to the amine, which yields 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride.
科学的研究の応用
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, including the anticonvulsant drug lamotrigine. It has also been used as a tool in the study of the biological effects of various compounds, including the effects of drugs on the central nervous system. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been used to study the effects of drugs on the neurotransmitter serotonin, and to investigate the effects of drugs on the serotonin transporter. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been used to study the effects of drugs on the dopamine transporter.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves the reaction of 4-chlorobenzyl cyanide with 1-bromo-2-propylcyclopropane, followed by reduction of the resulting nitrile to the amine and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "4-chlorobenzyl cyanide", "1-bromo-2-propylcyclopropane", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzyl cyanide (1.0 equiv) and 1-bromo-2-propylcyclopropane (1.2 equiv) in dry diethyl ether and add sodium borohydride (1.5 equiv) slowly with stirring at room temperature.", "Step 2: Allow the reaction mixture to stir overnight at room temperature.", "Step 3: Quench the reaction by adding water and extract the organic layer with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting crude amine in methanol and add hydrochloric acid to form the hydrochloride salt.", "Step 6: Filter the precipitated salt and wash with cold methanol to obtain the final product." ] } | |
CAS番号 |
1803583-64-3 |
製品名 |
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride |
分子式 |
C12H17Cl2N |
分子量 |
246.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



